Cas no 387827-36-3 (methyl 2-amino-2-(3,5-difluorophenyl)acetate)

Methyl 2-amino-2-(3,5-difluorophenyl)acetate is a fluorinated phenylglycine derivative with applications in pharmaceutical and organic synthesis. Its key structural features include an ester-functionalized amino acid core and a 3,5-difluorophenyl moiety, which enhance reactivity and selectivity in peptide coupling and chiral synthesis. The difluorinated aromatic ring contributes to improved metabolic stability and bioavailability in drug intermediates. This compound serves as a versatile building block for bioactive molecules, particularly in the development of protease inhibitors and CNS-targeting agents. Its crystalline form ensures consistent purity, while the methyl ester group facilitates further derivatization under mild conditions. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity to moisture.
methyl 2-amino-2-(3,5-difluorophenyl)acetate structure
387827-36-3 structure
Product Name:methyl 2-amino-2-(3,5-difluorophenyl)acetate
CAS No:387827-36-3
MF:C9H9F2NO2
MW:201.1700694561
CID:5580775
PubChem ID:69864371
Update Time:2025-05-20

methyl 2-amino-2-(3,5-difluorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • METHYL2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETATE
    • Benzeneacetic acid, α-amino-3,5-difluoro-, methyl ester
    • 387827-36-3
    • METHYL2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETATEHCL
    • METHYL 2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETATE HCL
    • EN300-1724963
    • methyl 2-amino-2-(3,5-difluorophenyl)acetate
    • SCHEMBL6683190
    • amino-(3,5-difluorophenyl)-acetic acid methyl ester
    • MIFHKOUGNLCIIJ-UHFFFAOYSA-N
    • Inchi: 1S/C9H9F2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3
    • InChI Key: MIFHKOUGNLCIIJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C(C(=O)OC)N)F

Computed Properties

  • Exact Mass: 201.06013485g/mol
  • Monoisotopic Mass: 201.06013485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52.3Ų

methyl 2-amino-2-(3,5-difluorophenyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1724963-1g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
1g
$743.0 2023-09-20
Enamine
EN300-1724963-5g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
5g
$2152.0 2023-09-20
Enamine
EN300-1724963-10g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
10g
$3191.0 2023-09-20
Enamine
EN300-1724963-0.05g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
0.05g
$624.0 2023-09-20
Enamine
EN300-1724963-0.1g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
0.1g
$653.0 2023-09-20
Enamine
EN300-1724963-0.25g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
0.25g
$683.0 2023-09-20
Enamine
EN300-1724963-0.5g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
0.5g
$713.0 2023-09-20
Enamine
EN300-1724963-1.0g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
1g
$743.0 2023-05-26
Enamine
EN300-1724963-2.5g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
2.5g
$1454.0 2023-09-20
Enamine
EN300-1724963-5.0g
methyl 2-amino-2-(3,5-difluorophenyl)acetate
387827-36-3
5g
$2152.0 2023-05-26

Additional information on methyl 2-amino-2-(3,5-difluorophenyl)acetate

Methyl 2-amino-2-(3,5-difluorophenyl)acetate (CAS No. 387827-36-3): A Comprehensive Overview

Methyl 2-amino-2-(3,5-difluorophenyl)acetate, a compound with the CAS registry number 387827-36-3, is an organic chemical that has garnered significant attention in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structure, which includes a methyl ester group attached to an amino-substituted acetate moiety, further connected to a fluorinated aromatic ring. The presence of the 3,5-difluorophenyl group introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 2-amino-2-(3,5-difluorophenyl)acetate through methodologies such as nucleophilic acyl substitution and esterification reactions. Researchers have explored the use of this compound as an intermediate in the construction of bioactive molecules, particularly in the development of potential drug candidates. Its structure allows for easy functionalization, enabling the incorporation of diverse substituents that can modulate its pharmacokinetic and pharmacodynamic properties.

The fluorinated aromatic ring in this compound plays a pivotal role in its interactions with biological systems. Fluorine atoms are known to enhance lipophilicity and improve drug-like properties, making this compound an attractive lead for medicinal chemists. Recent studies have demonstrated that methyl 2-amino-2-(3,5-difluorophenyl)acetate exhibits promising activity in vitro against various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, its ability to inhibit certain kinases has been highlighted in recent publications, underscoring its potential as a therapeutic agent.

In addition to its pharmacological applications, methyl 2-amino-2-(3,5-difluorophenyl)acetate has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a dopant or precursor in the synthesis of advanced materials, leveraging its structure to enhance device performance.

From a toxicological perspective, understanding the safety profile of methyl 2-amino-2-(3,5-difluorophenyl)acetate is crucial for its prospective applications. Recent toxicity studies have provided insights into its acute and chronic effects on various biological systems. These studies emphasize the importance of conducting thorough safety assessments before advancing this compound into clinical trials or industrial applications.

Looking ahead, the continued exploration of methyl 2-amino-2-(3,5-difluorophenyl)acetate is expected to yield further breakthroughs in both academic research and industrial development. Its versatile structure and favorable chemical properties position it as a key player in the ongoing quest for innovative solutions across multiple disciplines.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.